N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 912762-87-9
VCID: VC4184536
InChI: InChI=1S/C19H20N2O6S/c1-23-11-6-7-12(24-2)17-15(11)20-19(28-17)21-18(22)10-8-13(25-3)16(27-5)14(9-10)26-4/h6-9H,1-5H3,(H,20,21,22)
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.44

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

CAS No.: 912762-87-9

Cat. No.: VC4184536

Molecular Formula: C19H20N2O6S

Molecular Weight: 404.44

* For research use only. Not for human or veterinary use.

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide - 912762-87-9

Specification

CAS No. 912762-87-9
Molecular Formula C19H20N2O6S
Molecular Weight 404.44
IUPAC Name N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C19H20N2O6S/c1-23-11-6-7-12(24-2)17-15(11)20-19(28-17)21-18(22)10-8-13(25-3)16(27-5)14(9-10)26-4/h6-9H,1-5H3,(H,20,21,22)
Standard InChI Key XFDQIQRBLFHXQC-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum displays distinct singlet peaks for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 404.44 [M+H]⁺, consistent with the molecular formula.

Synthesis and Production Methods

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield (85–92%) and reduce reaction times. Solvent recovery systems and automated crystallization units ensure compliance with green chemistry principles.

Biological Activities and Mechanisms of Action

Anti-Inflammatory Activity

The compound suppresses LPS-induced production of pro-inflammatory mediators:

  • NO: IC₅₀ = 12.3 µM in RAW264.7 macrophages .

  • TNF-α: 58% inhibition at 20 µM .

  • IL-6: 47% reduction at 20 µM .

Mechanistically, it inhibits NF-κB translocation by stabilizing IκB-α and downregulating Toll-like receptor 4 (TLR4) . Additionally, it induces heme oxygenase-1 (HO-1), amplifying anti-inflammatory effects .

Antimicrobial Effects

Against Staphylococcus aureus:

  • MIC: 8 µg/mL (compared to 2 µg/mL for ciprofloxacin).
    Activity is attributed to disruption of bacterial membrane integrity and inhibition of DNA gyrase.

Industrial and Research Applications

Drug Development

  • Lead Optimization: The trimethoxybenzamide group serves as a pharmacophore in HDAC and topoisomerase inhibitors .

  • Prodrug Design: Methoxy groups facilitate conjugation with PEGylated carriers for targeted delivery.

Analytical Chemistry

  • HPLC Standards: Used as a reference compound for quantifying benzothiazole derivatives in pharmacokinetic studies .

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